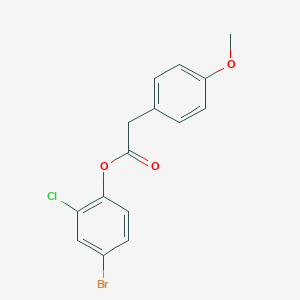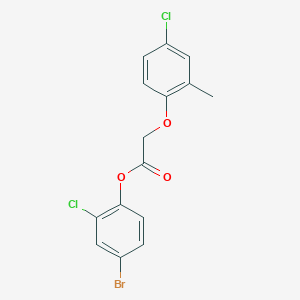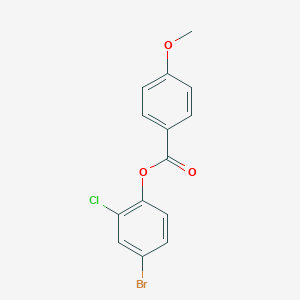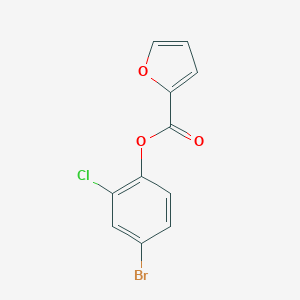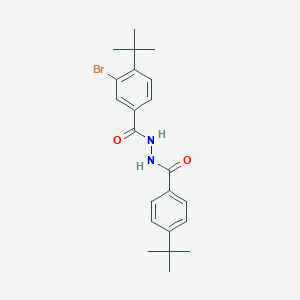
2-(2-Bromo-4-ethylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4-ethylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone is an organic compound that features a brominated phenoxy group and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-ethylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone typically involves multiple steps:
Bromination: The starting material, 4-ethylphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-ethylphenol.
Etherification: The brominated phenol is then reacted with an appropriate alkylating agent to form the phenoxy ether.
Pyrazole Formation: The phenoxy ether is then reacted with a suitable hydrazine derivative to form the pyrazole ring.
Ketone Formation: Finally, the pyrazole derivative is reacted with an appropriate acylating agent to introduce the ethanone group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the ethyl group or the pyrazole ring.
Reduction: Reduction reactions may target the ketone group, converting it to an alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with alcohol groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: The compound may be explored as a lead compound in drug development, particularly for its potential interactions with biological targets.
Industry
Agricultural Chemistry: The compound may be used in the development of agrochemicals, such as herbicides or insecticides.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-4-ethylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone would depend on its specific application. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-bromo-4-methylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
- 2-(2-chloro-4-ethylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
- 2-(2-bromo-4-ethylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propanone
Uniqueness
The uniqueness of 2-(2-Bromo-4-ethylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C15H17BrN2O2 |
|---|---|
Peso molecular |
337.21 g/mol |
Nombre IUPAC |
2-(2-bromo-4-ethylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C15H17BrN2O2/c1-4-12-5-6-14(13(16)8-12)20-9-15(19)18-11(3)7-10(2)17-18/h5-8H,4,9H2,1-3H3 |
Clave InChI |
BGLLJXJXOOCHRX-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OCC(=O)N2C(=CC(=N2)C)C)Br |
SMILES canónico |
CCC1=CC(=C(C=C1)OCC(=O)N2C(=CC(=N2)C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-bromo-4-ethylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B320564.png)



![2-(2-bromo-4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B320572.png)
